Bodipy C12-Ceramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

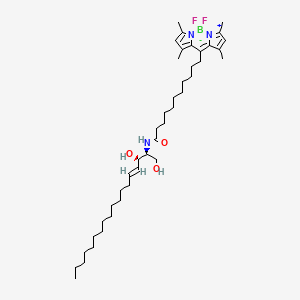

Bodipy C12-Ceramide is a fluorescently tagged form of C12 ceramide, a sphingolipid that plays a crucial role in cellular signaling and membrane structure. This compound is particularly valuable in scientific research due to its ability to fluoresce, allowing for the visualization and tracking of lipid metabolism and trafficking in living cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bodipy C12-Ceramide is synthesized by attaching a Bodipy fluorophore to a C12 ceramide molecule. The synthesis typically involves the following steps:

Preparation of Bodipy Dye: The Bodipy dye is synthesized through a series of reactions involving pyrrole and boron difluoride.

Attachment to Ceramide: The Bodipy dye is then conjugated to C12 ceramide through an amide bond formation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis of the Bodipy dye followed by its conjugation to C12 ceramide. The process is optimized for high yield and purity, ensuring the compound’s effectiveness in research applications .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Bodipy C12-Ceramide undergoes hydrolysis primarily through the action of various ceramidases. This reaction is crucial for understanding ceramide metabolism and its implications in cellular processes such as apoptosis and senescence.

- Enzymatic Hydrolysis : Acid ceramidase catalyzes the hydrolysis of this compound, yielding sphingosine and fatty acids. This process can be quantified using high-performance liquid chromatography (HPLC), where the fluorescence of the product is measured at specific excitation and emission wavelengths (505 nm and 540 nm) .

Formation of Acylceramides

Another significant reaction involving this compound is its conversion into acylceramides. This reaction involves diacylglycerol acyltransferase 2 (DGAT2), which acylates ceramide to form acylceramides, a process that has implications in lipid metabolism and storage.

- Mechanism : The reaction proceeds via the transfer of an acyl group from acyl-CoA to ceramide, facilitated by DGAT2. This pathway is essential for cellular lipid homeostasis and has been implicated in various metabolic disorders .

Sphingomyelinase Activity

This compound can also be generated from the hydrolysis of Bodipy C12-Sphingomyelin by sphingomyelinases, which are enzymes that catalyze the breakdown of sphingomyelin into ceramide and phosphocholine.

- Quantification : The activity of acid sphingomyelinase can be assessed by measuring the production of this compound from its sphingomyelin precursor under specific assay conditions .

Role in Cellular Processes

Research has highlighted the importance of this compound in various cellular processes, including:

- Apoptosis : Increased levels of ceramides, including this compound, are associated with apoptosis in response to stress signals. This has been shown to occur through pathways involving acid ceramidase activity .

- Cell Signaling : this compound acts as a signaling molecule that can influence cell growth and differentiation, making it a critical component in studies related to cancer biology .

Fluorescence Detection Parameters

| Parameter | Value |

|---|---|

| Excitation Wavelength | 505 nm |

| Emission Wavelength | 540 nm |

| Detection Method | High-Performance Liquid Chromatography (HPLC) |

Aplicaciones Científicas De Investigación

Bodipy C12-Ceramide has a wide range of applications in scientific research:

Mecanismo De Acción

Bodipy C12-Ceramide exerts its effects primarily through its fluorescent properties. The Bodipy fluorophore allows for the visualization of the compound within cells, enabling researchers to track its movement and interactions. The ceramide component interacts with cellular membranes and signaling pathways, influencing processes such as apoptosis and lipid metabolism .

Comparación Con Compuestos Similares

Similar Compounds

Bodipy FL Ceramide: Another fluorescently tagged ceramide with similar applications but different spectral properties.

NBD-Ceramide: A ceramide tagged with a different fluorophore, NBD, which has distinct fluorescence characteristics.

Uniqueness

Bodipy C12-Ceramide is unique due to its specific fluorescence properties, including high quantum yield and photostability. These characteristics make it particularly useful for long-term imaging studies and applications requiring high sensitivity .

Conclusion

This compound is a valuable tool in scientific research, offering unique advantages for the study of lipid metabolism and cellular signaling. Its synthesis, chemical reactivity, and broad range of applications make it an essential compound in various fields of study.

Actividad Biológica

Bodipy C12-Ceramide (BODIPY-C12) is a fluorescent ceramide analog that has garnered attention for its biological activity, particularly in the context of lipid metabolism, cell signaling, and potential therapeutic applications. This article explores the biological activity of BODIPY-C12, supported by various research findings, case studies, and data tables.

Overview of this compound

BODIPY-C12 is a synthetic compound derived from ceramide, characterized by the incorporation of a BODIPY fluorophore, which enhances its fluorescence properties. This compound is primarily utilized in studies related to lipid metabolism and cellular processes due to its ability to mimic natural lipids while providing visualization capabilities.

BODIPY-C12 functions as a substrate for various enzymes involved in sphingolipid metabolism. It has been shown to undergo hydrolysis by acid sphingomyelinase (ASM), resulting in the formation of BODIPY-C12-ceramide. This reaction is critical in understanding the metabolic pathways of ceramides and their biological implications.

Enzymatic Activity

Research indicates that BODIPY-C12 can be hydrolyzed by ASM present in human cerebrospinal fluid (CSF), demonstrating its utility in studying enzyme activity in physiological conditions. The hydrolysis product, BODIPY-C12-ceramide, was confirmed through thin-layer chromatography, revealing its potential as a tool for monitoring ASM activity in biological samples .

Biological Applications

1. Lipid Metabolism Studies

BODIPY-C12 has been employed to investigate fatty acid uptake and trafficking within cells. A study highlighted its use in real-time tracking of fatty acid processing within human placental explants, indicating that it mimics the behavior of long-chain fatty acids during cellular uptake and esterification processes .

2. Sphingolipid Signaling

The compound's role extends to sphingolipid signaling pathways, where it may influence cellular responses related to growth, apoptosis, and inflammation. The ability to visualize these processes using fluorescence allows for a deeper understanding of ceramide's role in cell signaling.

Case Studies

Several studies have utilized BODIPY-C12 to elucidate its biological effects:

- Study on Acid Sphingomyelinase Activity : This research demonstrated that BODIPY-C12 can be used as a substrate to measure ASM activity quantitatively. The results showed significant ASM activity in various biological samples, indicating its relevance in diseases associated with sphingolipid metabolism .

- Fatty Acid Uptake in Human Placenta : In another study, BODIPY-C12 was used to track the dynamic processing of fatty acids within placental tissues. The findings suggested that BODIPY-C12 facilitates the understanding of lipid trafficking mechanisms crucial for fetal development .

Data Tables

The following table summarizes key findings related to the enzymatic activity and biological applications of this compound:

Propiedades

IUPAC Name |

11-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]undecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70BF2N3O3/c1-6-7-8-9-10-11-12-13-14-15-19-22-25-28-39(50)38(32-49)46-40(51)29-26-23-20-17-16-18-21-24-27-37-41-33(2)30-35(4)47(41)43(44,45)48-36(5)31-34(3)42(37)48/h25,28,30-31,38-39,49-50H,6-24,26-27,29,32H2,1-5H3,(H,46,51)/b28-25+/t38-,39+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWZKZIJSBUOIZ-BOOOSZIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70BF2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.